molecular formula C68H43N3 B14238538 N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine CAS No. 519180-38-2

N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine

Cat. No.: B14238538
CAS No.: 519180-38-2
M. Wt: 902.1 g/mol
InChI Key: XYUNTIHLIROERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine is a complex organic compound that belongs to the family of carbazole derivatives. These compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. The unique structure of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine makes it a promising candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .

Preparation Methods

The synthesis of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine typically involves the use of Suzuki coupling reactions. This method allows for the formation of the compound by reacting 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with various aryl halide derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF). Industrial production methods may involve scaling up this process while ensuring the purity and stability of the final product .

Chemical Reactions Analysis

N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ceric ammonium nitrate (CAN), cupric nitrate, and ferric nitrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can produce amine derivatives .

Properties

CAS No.

519180-38-2

Molecular Formula

C68H43N3

Molecular Weight

902.1 g/mol

IUPAC Name

N,N-bis[4-(4-carbazol-9-ylphenyl)phenyl]perylen-3-amine

InChI

InChI=1S/C68H43N3/c1-5-22-62-53(14-1)54-15-2-6-23-63(54)70(62)51-38-30-46(31-39-51)44-26-34-49(35-27-44)69(66-43-42-60-58-19-10-13-48-12-9-18-57(67(48)58)59-20-11-21-61(66)68(59)60)50-36-28-45(29-37-50)47-32-40-52(41-33-47)71-64-24-7-3-16-55(64)56-17-4-8-25-65(56)71/h1-43H

InChI Key

XYUNTIHLIROERN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.